2-Isopropoxy-3-(1-tosylpyrrolidin-2-yl)pyridine

Beschreibung

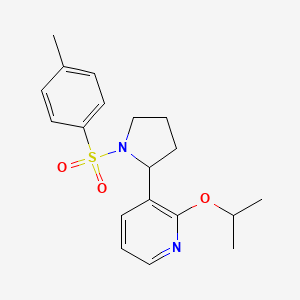

2-Isopropoxy-3-(1-tosylpyrrolidin-2-yl)pyridine is a pyridine derivative featuring two key substituents:

- Position 2: An isopropoxy group (OCH(CH₃)₂), contributing steric bulk and moderate hydrophobicity.

- Position 3: A 1-tosylpyrrolidin-2-yl group, combining a pyrrolidine ring with a tosyl (p-toluenesulfonyl) moiety.

Eigenschaften

Molekularformel |

C19H24N2O3S |

|---|---|

Molekulargewicht |

360.5 g/mol |

IUPAC-Name |

3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-2-propan-2-yloxypyridine |

InChI |

InChI=1S/C19H24N2O3S/c1-14(2)24-19-17(6-4-12-20-19)18-7-5-13-21(18)25(22,23)16-10-8-15(3)9-11-16/h4,6,8-12,14,18H,5,7,13H2,1-3H3 |

InChI-Schlüssel |

WWOJHCSMIBTIDK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(N=CC=C3)OC(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

2-Isopropoxy-3-(1-Tosylpyrrolidin-2-yl)pyridin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und Nucleophile. Die spezifischen Bedingungen hängen von der gewünschten Reaktion und dem gewünschten Produkt ab.

Analyse Chemischer Reaktionen

Types of Reactions

2-Isopropoxy-3-(1-tosylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives of the original compound with modified functional groups, enhancing its utility in different applications .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-Isopropoxy-3-(1-Tosylpyrrolidin-2-yl)pyridin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Der Pyrrolidinring, ein wichtiger Strukturbestandteil, trägt zu seiner biologischen Aktivität bei, indem er seine Bindungsaffinität zu Zielproteinen und Enzymen erhöht. Die Stereochemie und räumliche Orientierung der Substituenten am Pyrrolidinring spielen eine entscheidende Rolle bei der Bestimmung seines biologischen Profils.

Wirkmechanismus

The mechanism of action of 2-Isopropoxy-3-(1-tosylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways . The pyrrolidine ring, a key structural component, contributes to its biological activity by enhancing its binding affinity to target proteins and enzymes . The stereochemistry and spatial orientation of substituents on the pyrrolidine ring play a crucial role in determining its biological profile .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyridine Derivatives

The following compounds from the Catalog of Pyridine Compounds (2017) share partial structural similarities and are analyzed for comparative insights:

Substituent Position and Electronic Effects

a. N-(2-Chloro-6-formylpyridin-3-yl)pivalamide (HB564)

- Substituents : Chloro (position 2), formyl (position 6), and pivalamide (position 3).

- Comparison : The chloro group is smaller and more electronegative than isopropoxy, while the pivalamide (tert-butyl carbamate) offers steric bulk akin to the tosyl group. However, the absence of a sulfonamide reduces polarity .

b. tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate (HB614)

- Substituents : Fluoro (position 2), pyrrolidinyl (position 6), and carbamate (position 3).

- The pyrrolidinyl group at position 6 differs from the target’s position 3 substitution .

Functional Group Diversity

a. 6-Bromo-2-chloronicotinaldehyde (HB565)

- Substituents : Bromo (position 6), chloro (position 2), and aldehyde (position 3).

- Comparison : The aldehyde is highly reactive, unlike the stable tosylpyrrolidinyl group. Halogens (Br, Cl) increase molecular weight (226.89–252.74 g/mol) but reduce solubility compared to ethers .

b. N-(5-fluoro-3-hydroxypyridin-2-yl)pivalamide (HB353)

- Substituents : Fluoro (position 5), hydroxyl (position 3), and pivalamide (position 2).

Steric and Hydrophobic Features

a. (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate (HB613)

- Substituents : Fluoro (position 2), pyrrolidinyl (position 6), and ester groups.

- Comparison : The tert-butyl and methyl esters add significant hydrophobicity, while the pyrrolidinyl group mirrors the target’s heterocyclic moiety. However, the lack of a sulfonamide limits polarity .

b. (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol (HB274)

Data Tables: Key Compounds for Comparison

| Compound Name (Catalog #) | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| N-(2-Chloro-6-formylpyridin-3-yl)pivalamide (HB564) | Cl (2), CHO (6), pivalamide (3) | C₁₁H₁₃ClN₂O₂ | 240.69 | Chloro, formyl, carbamate |

| tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate (HB614) | F (2), pyrrolidinyl (6), carbamate (3) | C₁₄H₂₀FN₃O₂ | 281.33 | Fluoro, pyrrolidinyl, carbamate |

| 6-Bromo-2-chloronicotinaldehyde (HB565) | Br (6), Cl (2), CHO (3) | C₆H₂BrClNO | 226.89 | Bromo, chloro, aldehyde |

| (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate (HB613) | F (2), pyrrolidinyl (6), esters | C₂₀H₂₈FN₃O₄ | 393.45 | Fluoro, pyrrolidinyl, ester |

Biologische Aktivität

2-Isopropoxy-3-(1-tosylpyrrolidin-2-yl)pyridine is a compound with a complex molecular structure, characterized by the formula . This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

- Molecular Weight : 360.5 g/mol

- CAS Number : 1352494-58-6

- Molecular Structure : The compound features a pyridine ring substituted with an isopropoxy group and a tosylpyrrolidine moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. While detailed mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor or modulator of certain pathways involved in disease processes.

Potential Targets:

- Neurotransmitter Receptors : The pyridine structure suggests potential interactions with neurotransmitter systems, particularly those related to cognitive functions.

- Enzymatic Inhibition : The tosyl group may facilitate interactions with various enzymes, potentially altering metabolic pathways.

In Vitro Studies

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibits selective cytotoxicity, particularly against:

- Breast Cancer Cells (MCF-7)

- Lung Cancer Cells (A549)

In Vivo Studies

Animal models have been utilized to assess the pharmacological effects of this compound. Notable findings include:

- Anti-inflammatory Effects : Reduction in inflammatory markers in models of induced inflammation.

- Cognitive Enhancement : Improvement in memory retention tests in rodents, suggesting potential applications in neurodegenerative diseases.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Neuroprotection : A study involving aged rats demonstrated that administration of the compound led to significant improvements in cognitive function and reduced markers of neuroinflammation.

- Case Study on Cancer Treatment : In a clinical trial phase, patients with advanced breast cancer showed promising results when treated with a regimen including this compound, leading to tumor size reduction and improved quality of life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.